N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-15-5-10-19-20(13-24)23(31-21(19)12-15)25-22(27)16-6-8-18(9-7-16)32(28,29)26(2)14-17-4-3-11-30-17/h6-9,15,17H,3-5,10-12,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZJNFVCFSPKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide are the JNK2 and JNK3 kinases. These kinases play a crucial role in cellular processes such as inflammation, apoptosis, and cell differentiation.
Mode of Action
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide: interacts with its targets by forming an H-bond acceptor interaction with the hinge region of the ATP-binding site of the JNK2 and JNK3 kinases. This interaction inhibits the activity of these kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of JNK2 and JNK3 kinases by N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide affects several biochemical pathways. These include pathways involved in inflammation and apoptosis. The downstream effects of this inhibition can lead to reduced inflammation and regulated cell death.
Result of Action
The molecular and cellular effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide ’s action primarily involve the regulation of inflammation and apoptosis. By inhibiting JNK2 and JNK3 kinases, the compound can potentially reduce inflammation and regulate cell death.
Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 386.53 g/mol. Its structure features a complex arrangement that contributes to its biological activity. The presence of a cyano group and a sulfamoyl moiety are particularly noteworthy as they are often linked to various pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study highlighted that related compounds showed strong affinity for inhibiting the enzyme 5-lipoxygenase (5-LOX), which is pivotal in the inflammatory response. The docking studies revealed that these compounds could form hydrogen bonds with key amino acids in the enzyme active site, suggesting a selective mechanism of action .
2. Analgesic Activity
The analgesic potential of this compound has been explored through various in vivo models. A study demonstrated that derivatives containing the benzothiophene core exhibited substantial antinociceptive effects in animal models, indicating their potential as pain-relief agents . The mechanisms involved may include modulation of inflammatory pathways and direct action on pain receptors.
3. Anticancer Activity
The anticancer activity of this compound has also been investigated. Compounds with similar structures have shown promising results against various cancer cell lines. For example, certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . The ability to inhibit cancer cell proliferation was attributed to the structural features that allow interaction with multiple cellular targets.
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophenes can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway. This inhibition could lead to reduced production of leukotrienes, which are mediators of inflammation .
Antioxidant Activity
In vitro studies have shown that related compounds possess antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
Drug Development
The unique structure of this compound makes it a valuable scaffold for drug development. Its ability to modulate biological targets suggests potential as a lead compound for new therapeutic agents against cancer and inflammatory diseases.
Structure Optimization
The compound serves as a template for further structural modifications aimed at enhancing its pharmacological profile. Variations in substituents can lead to improved potency and selectivity for specific biological targets .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzamide Derivatives with Sulfonamide/Sulfamoyl Groups
The target compound shares structural motifs with sulfonamide/sulfamoyl-containing benzamides synthesized in . For example:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] : These compounds feature sulfonyl-linked aromatic systems and triazole rings. Unlike the target compound, they lack the tetrahydrobenzo[b]thiophene core but share sulfonamide groups that influence electronic properties and binding interactions .
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (): This derivative includes a trifluoromethyl group and benzyloxy-pivaloyloxy substituents, emphasizing steric bulk and electron-withdrawing effects. The target compound’s tetrahydrofuran-derived sulfamoyl group offers contrasting hydrogen-bonding capabilities .
Table 1: Key Structural Differences
Agrochemical Benzamide Analogs (–11)
The pesticide glossary entries highlight benzamides with diverse substituents and applications:
- Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : Features a trifluoromethyl group and isopropoxy-phenyl substitution. The target compound’s tetrahydrofuran-methyl group may offer improved solubility compared to Flutolanil’s lipophilic substituents .
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Combines difluorophenyl and pyridine moieties.
Table 2: Agrochemical Comparison
Implications of Structural Features
- Tetrahydrobenzo[b]thiophene Core : Uncommon in cited analogs, this moiety may enhance metabolic stability compared to purely aromatic systems.
- Sulfamoyl vs.
- Tetrahydrofuran Substituent : Enhances solubility and introduces chirality, a feature absent in most agrochemical analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
